

Performance comparison of N-[5-2- [Azo]phenyl]acetamide in different applications

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Compound of Interest

Compound Name: N-[5-2-[Azo]phenyl]acetamide

Cat. No.: B8799998

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An extensive review of scientific literature reveals a lack of specific data for a compound named "N-[5-2-[Azo]phenyl]acetamide." This suggests the compound may be novel, not widely studied, or referred to under a different name. Consequently, a direct performance comparison for this specific molecule is not feasible at this time.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the performance of structurally related azo-phenylacetamide compounds in two prominent application areas: colorimetric sensing and colon-specific drug delivery.

Performance of Azo Compounds as Colorimetric Sensors

Azo compounds are widely investigated as chromogenic probes for the detection of metal cations due to their straightforward synthesis and distinct color changes upon ion binding.[1][2] [3][4] The interaction between the azo linkage and metal ions can cause a noticeable shift in the absorption band to the visible light region, enabling naked-eye detection.[2]

Comparative Performance of Azo-Based Sensors

The following table summarizes the performance of different azo dyes in the colorimetric detection of various metal ions.



Compound/ Sensor	Target lon(s)	Solvent	Observed Color Change	Detection Method	Reference
Dabcyl (4-[[4'- (N,N- dimethylamin o)phenyl]diaz enyl]benzoic acid)	Hg ²⁺ , Fe ²⁺ , Pd ²⁺ , Sn ²⁺ , Al ³⁺	Acetonitrile	Light yellow to pink	UV-Vis Spectroscopy	[3]
Eugenol- Derived Azo Dyes	Cu ²⁺ , Pb ²⁺	Not Specified	Distinct color changes	UV-Vis Spectroscopy	[1][5]
Azo Dye from 1,4- diaminoanthr acene-9,10- dione	Pb ²⁺	Ethanol	Not Specified	UV-Vis Spectroscopy , AAS	[4]
Various Azo Dyes	Fe ³⁺ , Co ²⁺ , Ni ²⁺	Semi- aqueous	Yellow to dark brown (Fe ²⁺)	UV-Vis Spectroscopy , IR	[2]

Experimental Protocol: Colorimetric Detection of Metal Ions

This protocol outlines a general procedure for evaluating the performance of an azo compound as a colorimetric sensor for metal cations.

Objective: To determine the selectivity and sensitivity of an azo dye for various metal ions using UV-Vis spectrophotometry.

Materials:

• Azo dye stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or ethanol)



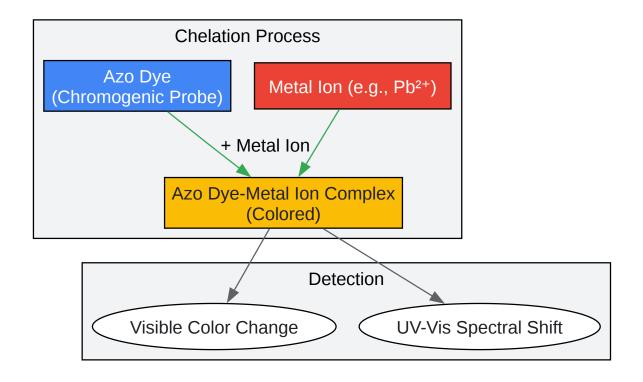
- Stock solutions of various metal salts (e.g., chlorides or nitrates) (e.g., 10 mM in the same solvent)
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

- Preliminary Screening: a. To a cuvette containing the azo dye solution, add an excess of a specific metal ion solution. b. Observe any immediate color change by the naked eye. c.
 Record the UV-Vis absorption spectrum of the solution from approximately 300 to 700 nm. d.
 Repeat for a wide range of metal ions to assess selectivity.
- Spectrophotometric Titration: a. For the metal ions that induced a significant spectral change, perform a titration. b. To a fixed concentration of the azo dye solution, add increasing concentrations of the target metal ion. c. Record the UV-Vis spectrum after each addition. d. Plot the change in absorbance at the maximum absorption wavelength (λmax) against the metal ion concentration to determine the binding stoichiometry and association constant.

Visualization of the Sensing Mechanism





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Caption: General mechanism of an azo dye as a colorimetric sensor for metal ions.

Performance of Azo Compounds in Colon-Specific Drug Delivery

Azo compounds are valuable as carriers for colon-targeted drug delivery.[6][7] The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora, leading to the release of the conjugated drug specifically in the colon.[7] This approach is particularly beneficial for treating local conditions like inflammatory bowel disease or colonic cancer.[6]

Comparative Performance of Azo-Based Drug Carriers

While specific quantitative comparisons are sparse in the provided context, the performance of these systems is generally evaluated based on their stability in simulated gastric and intestinal fluids and their degradation in the presence of colonic enzymes.



Carrier Type	Drug (Example)	Key Performance Metric	Advantage	Reference
Azo-containing Prodrugs	Various	Selective cleavage of the azo bond in the colon	Targeted release of the active drug	[8]
Azo-containing Hydrogels	Not Specified	Swelling and degradation profile	Controlled release based on enzymatic action	[6]
Azo-containing Polymers	Not Specified	Stability in upper GI tract, degradation in colon	Protection of the drug until it reaches the target site	[6]

Experimental Protocol: In Vitro Drug Release Study

This protocol describes a general method to evaluate the colon-specific drug release from an azo-compound-based carrier.

Objective: To assess the release of a drug from an azo-containing formulation in simulated gastrointestinal fluids and in the presence of a colonic enzyme source.

Materials:

- Azo-compound-based drug formulation (e.g., prodrug, hydrogel)
- Simulated Gastric Fluid (SGF, pH 1.2)
- Simulated Intestinal Fluid (SIF, pH 7.4)
- Rat cecal content (as a source of azoreductase) or a pure enzyme solution
- · Dialysis membrane
- Shaking incubator



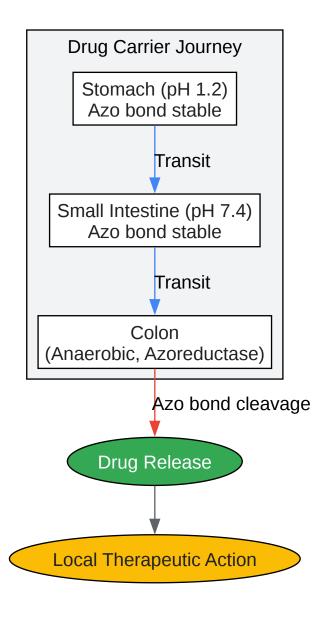
HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

- Stability in SGF and SIF: a. Place a known amount of the drug formulation in a dialysis bag
 with SGF. b. Incubate at 37°C with gentle shaking. c. At predetermined time intervals,
 withdraw samples from the release medium and quantify the drug concentration. d. Repeat
 the experiment using SIF.
- Release in Simulated Colonic Fluid: a. Prepare a simulated colonic fluid by suspending rat
 cecal content in a buffer (e.g., phosphate buffer, pH 7.0) under anaerobic conditions. b.
 Place the drug formulation in a dialysis bag with the simulated colonic fluid. c. Incubate at
 37°C under anaerobic conditions. d. Withdraw samples at regular intervals and measure the
 released drug concentration.
- Data Analysis: a. Plot the cumulative percentage of drug release versus time for each condition. b. A significant increase in drug release in the simulated colonic fluid compared to SGF and SIF indicates successful colon-specific delivery.

Visualization of the Drug Delivery and Release Pathway





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Caption: Pathway of an azo-compound-based drug carrier for colon-specific release.

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